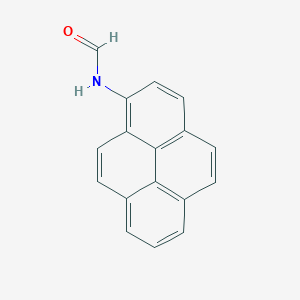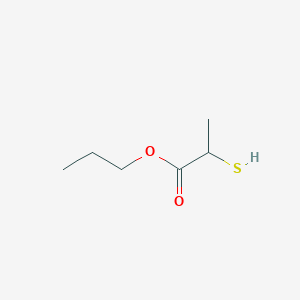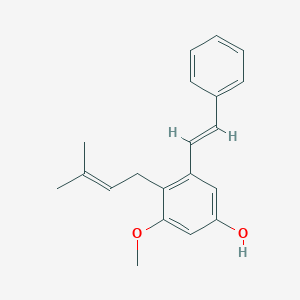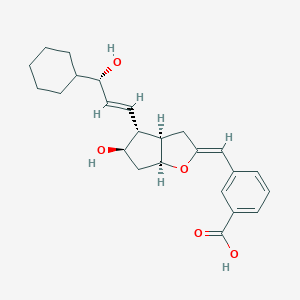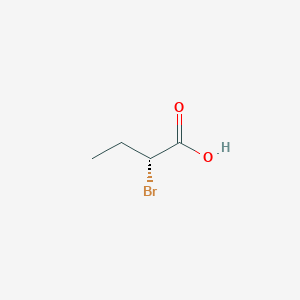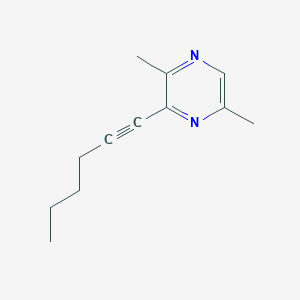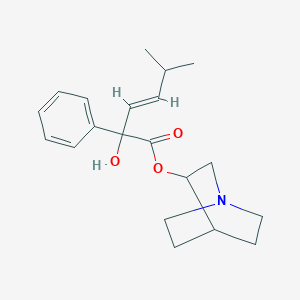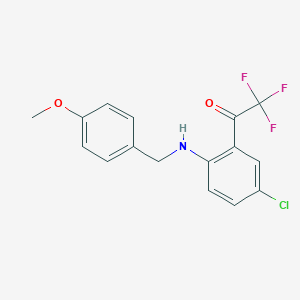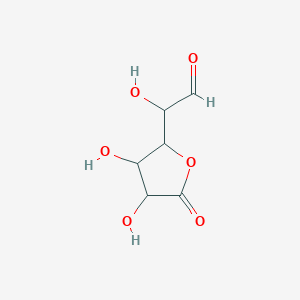![molecular formula C16H19BrN2O B027868 alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol CAS No. 41910-98-9](/img/structure/B27868.png)
alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves low-temperature conversions or specific reactions tailored to achieve the desired molecular structure. For example, the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols, which share some structural similarities, involves aryl bromide-to-alcohol conversions and showcases innovative strategies for creating complex molecules with antioxidant properties (Wijtmans et al., 2004).
Molecular Structure Analysis
Structural determination of similar compounds is often achieved through techniques like radiocrystallography, revealing intricate details such as coplanarity disruptions caused by steric repulsion (Meerssche & Leroy, 2010). These analyses are critical for understanding how molecular configurations impact reactivity and stability.
Chemical Reactions and Properties
Compounds of this nature participate in a variety of chemical reactions. For instance, triorganotin cations show remarkable reactivity and solubility in water, underscoring the impact of molecular structure on chemical behavior (Koten et al., 1978). Understanding these reactions is essential for exploring potential applications and synthesis pathways.
Physical Properties Analysis
The physical properties, such as solubility and stability, are influenced by the molecular structure. For example, the synthesis of pyridinols reveals how modifications in the molecular ring affect basicity and stability against oxidation, providing insight into the molecule's behavior in various environments (Wijtmans et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and potential for forming new bonds, are crucial for developing applications. The creation of triorganotin cations illustrates the importance of understanding intramolecular interactions and their effect on solubility and dissociation in water (Koten et al., 1978).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions needed for its handling and storage.
Zukünftige Richtungen
This involves discussing potential future research directions, applications, or improvements to the compound or its synthesis process.
Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less studied compound, some or all of this information may not be available. If you have a specific compound or class of compounds you’re interested in, I’d be happy to help you find more information.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-(dimethylamino)-1-pyridin-3-ylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O/c1-19(2)11-9-16(20,14-4-3-10-18-12-14)13-5-7-15(17)8-6-13/h3-8,10,12,20H,9,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYXSVOPNBARLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Br)(C2=CN=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512816 |
Source


|
| Record name | 1-(4-Bromophenyl)-3-(dimethylamino)-1-(pyridin-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol | |
CAS RN |
41910-98-9 |
Source


|
| Record name | 1-(4-Bromophenyl)-3-(dimethylamino)-1-(pyridin-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

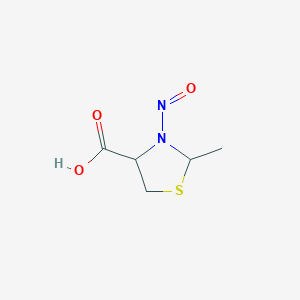
![9-Methylnaphtho[1,2-c]furan-1,3-dione](/img/structure/B27787.png)
